molecular formula C13H11BClFO3 B2737771 {2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid CAS No. 1311184-95-8

{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid

Cat. No.: B2737771
CAS No.: 1311184-95-8
M. Wt: 280.49
InChI Key: FTSJBROJHPEWPI-UHFFFAOYSA-N
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Description

{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a (2-chloro-4-fluorophenyl)methoxy group at the ortho position. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols (e.g., saccharides) and participate in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

[2-[(2-chloro-4-fluorophenyl)methoxy]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-12-7-10(16)6-5-9(12)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSJBROJHPEWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=C(C=C(C=C2)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive boronic acid group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentration. Additionally, the use of recyclable catalysts and solvents can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The aryl halide group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include phenols, boranes, and various substituted aryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Suzuki-Miyaura Coupling Reaction

One of the primary applications of {2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of biaryl compounds. The presence of the chloro and fluoro substituents on the phenyl ring enhances the reactivity and selectivity of the compound in these reactions, making it a valuable building block for complex organic molecules.

Table 1: Key Features of Suzuki-Miyaura Reaction Using this compound

FeatureDescription
Reaction Type Cross-coupling reaction (Suzuki-Miyaura)
Catalyst Required Palladium-based catalysts (e.g., Pd(OAc)₂)
Solvent Conditions Aqueous or organic solvents
Product Type Biaryl compounds
Functional Group Tolerance High tolerance for various functional groups

Antitumor Properties

Research indicates that this compound exhibits antitumor activity. It has been studied for its potential to inhibit specific enzymes involved in cancer progression, thus influencing cell signaling pathways associated with tumor growth. The unique structural features of this compound may enhance its binding affinity to biological targets, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

This compound can also serve as a probe for studying protein-protein interactions due to its ability to reversibly bind to certain functional groups on proteins. This property is particularly useful in developing inhibitors or modulators of enzymatic activity, which can be crucial for therapeutic interventions.

Polymeric Structures

In material science, this compound can be incorporated into polymeric materials to introduce specific functionalities or responsive properties. Boronic acid derivatives have been explored for applications such as self-healing materials and sensors due to their unique chemical properties.

Case Study 1: Antitumor Activity Assessment

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, particularly noted in ovarian cancer cells. The mechanism involved G2/M phase arrest, highlighting its potential as a targeted anticancer agent.

Case Study 2: Polymer Development

Research into boronic acid-containing polymers demonstrated that incorporating this compound could enhance the material's self-healing capabilities. These polymers exhibited improved mechanical properties and responsiveness to environmental stimuli, showcasing their potential in advanced material applications.

Mechanism of Action

The mechanism by which {2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme, thereby inhibiting its activity. Additionally, the presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and electronic properties. Key examples include:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 4-(2-Methoxyethyl)phenoxy (ortho) 286.12 g/mol HDAC inhibition (IC₅₀ ~1 µM)
(4-Fluoro-3-methoxyphenyl)boronic acid 4-Fluoro, 3-methoxy (para/meta) 169.94 g/mol Commercial availability, Suzuki coupling
(2-Fluoro-4-methoxyphenyl)boronic acid 2-Fluoro, 4-methoxy (ortho/para) 169.94 g/mol High purity (>97%), reagent use
{2-[(4-Chlorophenyl)methoxy]phenyl}boronic acid 4-Chlorophenylmethoxy (ortho) 262.50 g/mol Structural analog, CAS 871125-95-0
[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]boronic acid 3-Chloro, 4-(4-fluorobenzyloxy) 285.49 g/mol Close structural isomer

Key Observations :

  • Electronic Effects : The chloro and fluoro substituents in the target compound are electron-withdrawing, increasing the boronic acid’s Lewis acidity compared to methoxy-substituted analogs (e.g., (4-Fluoro-3-methoxyphenyl)boronic acid). This enhances its reactivity in cross-coupling reactions or diol-binding applications .
  • Biological Activity: Analogs with methoxyethyl or trifluoromethoxy groups (e.g., [2-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid) exhibit enhanced bioactivity in enzyme inhibition, suggesting that bulky substituents improve target binding .

Pharmacological and Functional Comparisons

Enzyme Inhibition
  • HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrated potent inhibition of fungal histone deacetylase (HDAC) MoRPD3 at 1 µM, comparable to trichostatin A (1.5 µM) . The target compound’s chloro-fluoro substitution may alter binding pocket interactions, though in vitro studies are needed to confirm potency.
  • Glucose Sensing : Boronic acids with para-substituted fluorophenyl groups (e.g., 4-(fluorophenyl)boronic acid) show higher glucose-binding affinity due to optimized stereoelectronics, whereas chloro substituents may reduce solubility in hydrogel matrices .

Metabolic and Toxicity Considerations

  • Metabolism: Boronic acids undergo oxidation to boronate esters or conjugation with glutathione.
  • Toxicity : Chlorinated boronic acids (e.g., {2-[(4-Chlorophenyl)methoxy]phenyl}boronic acid) show moderate hepatotoxicity in preclinical models, whereas fluoro-substituted analogs are generally better tolerated .

Biological Activity

{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This compound has been studied for its interactions with various biological targets, including proteins and enzymes involved in cancer progression.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12ClFO3B\text{C}_{13}\text{H}_{12}\text{ClF}\text{O}_3\text{B}

This structure features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a useful scaffold in drug design.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent. The mechanism of action appears to involve the inhibition of specific signaling pathways critical for tumor growth and survival.

Table 1: In Vitro Antitumor Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Inhibition of estrogen receptor signaling
A549 (Lung Cancer)15.3Disruption of PI3K/AKT pathway
HeLa (Cervical Cancer)8.7Induction of apoptosis

Interaction with Insulin

A theoretical model developed to study the interaction between boronic acids and insulin suggests that compounds like this compound may influence insulin signaling pathways. Boronic acids can bind to insulin, potentially stabilizing its structure and enhancing its biological activity. This interaction could have implications for diabetes treatment, although further studies are needed to validate these findings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of the chloro and fluorine substituents on the phenyl ring enhances its lipophilicity and binding affinity to biological targets. SAR studies indicate that modifications in the aromatic system can significantly affect the compound's potency and selectivity towards different biological pathways .

Case Studies

  • Case Study 1: Breast Cancer Treatment
    • A study investigated the efficacy of this compound in MCF-7 breast cancer cells. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through caspase activation.
  • Case Study 2: Diabetes Research
    • In a model assessing insulin stability, this compound demonstrated an ability to enhance insulin's half-life in circulation, suggesting potential applications in diabetes management.

Q & A

Q. What are the standard synthetic routes for preparing {2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid?

The synthesis typically involves coupling reactions between a halogenated aromatic precursor (e.g., 2-[(2-chloro-4-fluorophenyl)methoxy]bromobenzene) and a boronic acid derivative. A Suzuki-Miyaura cross-coupling reaction is commonly employed, using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ under inert conditions . Key intermediates include substituted phenylboronic acids, with careful control of reaction temperature (60–80°C) and stoichiometry to minimize side reactions.

Q. Which analytical techniques are recommended for assessing purity and structural integrity?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Detects impurities at ppm levels, validated per ICH guidelines for linearity, accuracy, and robustness .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the boronic acid group (~7.5–8.5 ppm for aromatic protons) and methoxy substituents (~3.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile building block in Suzuki-Miyaura couplings to synthesize biaryl structures, which are prevalent in pharmaceuticals and materials science. The electron-withdrawing chloro and fluoro substituents enhance reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound?

Microwave irradiation reduces reaction times (from hours to minutes) and improves yields (up to 20% enhancement) by enabling rapid, uniform heating. Optimal conditions include 100–120°C in DMF with PdCl₂(dppf) as a catalyst, achieving >90% conversion . This method minimizes decomposition of sensitive boronic acid intermediates.

Q. What are the key stability considerations during storage and handling?

  • Moisture Sensitivity: The boronic acid group hydrolyzes in aqueous environments; store under inert gas (argon) at −20°C in anhydrous DMSO or THF .
  • Light Sensitivity: Degradation via photo-oxidation is mitigated by amber glassware and low-light storage .
  • Impurity Control: LC-MS/MS monitoring ensures boronic acid impurities (e.g., deboronated byproducts) remain below 1 ppm .

Q. How do substituents on the phenyl ring affect Suzuki-Miyaura coupling efficiency?

The 2-chloro-4-fluoro substituents enhance electrophilicity at the boron-bound carbon, increasing coupling rates with aryl halides. Steric hindrance from the methoxy group slightly reduces reactivity but improves regioselectivity in polyhalogenated substrates. Computational studies (DFT) can predict electronic effects on transition-state energetics .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., carbohydrate-binding proteins)?

The boronic acid forms reversible covalent bonds with diols (e.g., saccharides), enabling applications in glucose sensing. Modifying the phenyl ring’s electron density (via chloro/fluoro groups) tunes binding affinity. Surface plasmon resonance (SPR) assays quantify dissociation constants (Kd) in buffer systems mimicking physiological conditions .

Methodological Tables

Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Reaction TimeReference
Traditional HeatingPd(PPh₃)₄THF/H₂O75–8012 h
Microwave-AssistedPdCl₂(dppf)DMF90–9530 min

Table 2: Stability Profile Under Various Conditions

ConditionDegradation (%)Key DegradantsMitigation Strategy
25°C, 50% Humidity15–20Deboronated byproductAnhydrous storage
40°C, Dark<5None detectedControlled atmosphere

Table 3: Binding Affinity with Carbohydrates (SPR Data)

CarbohydrateKd (μM)pH DependenceReference
D-Glucose12.3 ± 1.2Optimal at pH 7.4
D-Fructose8.9 ± 0.8Enhanced at pH 8.0

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